molecular formula C16H12N2O8S2 B14652078 3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid CAS No. 53294-45-4

3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid

Cat. No.: B14652078
CAS No.: 53294-45-4
M. Wt: 424.4 g/mol
InChI Key: HXHKRJVFRHKUAI-UHFFFAOYSA-N
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Description

3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of sulfonic acid groups, a hydrazinylidene moiety, and a naphthalene backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-sulfobenzoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazinylidene moiety, leading to the formation of different hydrazine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products .

Mechanism of Action

The mechanism of action of 3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and altering enzyme activity. It may also interact with cellular membranes, affecting membrane permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

53294-45-4

Molecular Formula

C16H12N2O8S2

Molecular Weight

424.4 g/mol

IUPAC Name

4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C16H12N2O8S2/c19-14-6-5-9(27(21,22)23)7-12(14)17-18-13-8-15(28(24,25)26)10-3-1-2-4-11(10)16(13)20/h1-8,19-20H,(H,21,22,23)(H,24,25,26)

InChI Key

HXHKRJVFRHKUAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O

Origin of Product

United States

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